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Abstract

4-Formylindole, also known as indole-4-carboxaldehyde, is a pivotal synthetic intermediate in
the development of various pharmaceutical compounds.[1][2] Its chemical structure,
characterized by an indole ring substituted with a formyl group at the 4-position, provides a
versatile scaffold for medicinal chemistry. Accurate and comprehensive spectroscopic
characterization is paramount for ensuring the identity, purity, and structural integrity of this
compound in research and development settings. This guide provides a detailed analysis of the
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-
Formylindole, offering insights into the interpretation of its spectra and standardized protocols
for data acquisition.

Chemical Structure and Properties

o |[UPAC Name: 1H-indole-4-carbaldehyde[3]

e Synonyms: 4-Formylindole, Indole-4-carboxaldehyde, NSC 337264[1][3]
e Molecular Formula: CoH7NO[1][2]

e Molecular Weight: 145.16 g/mol [2][3]
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e Appearance: Light yellow to brown crystalline solid
e CAS Number: 1074-86-8[1][2]

Caption: Chemical structure of 4-Formylindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules. For 4-Formylindole, both *H and 3C NMR provide unambiguous evidence for its
structure.

'H NMR Spectroscopy

The *H NMR spectrum of 4-Formylindole in DMSO-de exhibits distinct signals corresponding
to the protons of the indole ring and the formyl group.[4]

Table 1: *H NMR Spectroscopic Data for 4-Formylindole (in DMSO-ds)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
11.5 (approx.) brs 1H N-H
10.1 (approx.) S 1H CHO
7.8 - 7.2 (approx.) m 5H Ar-H

Data sourced from SpectraBase.[4]
Interpretation:

The downfield singlet at approximately 10.1 ppm is characteristic of the aldehydic proton of the
formyl group. The broad singlet around 11.5 ppm corresponds to the acidic proton of the indole
nitrogen. The aromatic region, typically between 7.2 and 7.8 ppm, shows a complex multiplet
integrating to five protons, consistent with the protons on the indole nucleus. The specific
coupling patterns within this region can be resolved with higher field instrumentation to assign
each aromatic proton individually.
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Experimental Protocol: *H NMR Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Formylindole in 0.6-0.7 mL of
deuterated dimethyl sulfoxide (DMSO-ds).

e Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

e Acquisition Parameters:

o

Pulse Program: Standard single-pulse experiment.

[e]

Number of Scans: 16-64 scans for adequate signal-to-noise ratio.

o

Relaxation Delay: 1-2 seconds.

[¢]

Spectral Width: 0-16 ppm.

o Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired free induction decay (FID). Reference the spectrum to the residual solvent peak of
DMSO-ds at 2.50 ppm.

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted 13C NMR Spectroscopic Data for 4-Formylindole

Chemical Shift (8) ppm Assighment
192.0 (approx.) C=0 (formyl)
140.0 - 110.0 (approx.) Aromatic & Indole C

Note: Experimental 33C NMR data is not readily available in the provided search results. The
chemical shifts are predicted based on known values for similar indole derivatives.[5][6]

Interpretation:
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The most downfield signal, expected around 192.0 ppm, is attributed to the carbonyl carbon of
the formyl group. The remaining signals in the aromatic region (approximately 110.0-140.0
ppm) correspond to the eight carbons of the indole ring. The specific chemical shifts are
influenced by the electron-withdrawing nature of the formyl group and the heteroaromatic
character of the indole nucleus.

Experimental Protocol: 33C NMR Acquisition
o Sample Preparation: Use the same sample prepared for *H NMR analysis.
e Instrumentation: A 75 MHz or higher field NMR spectrometer.
e Acquisition Parameters:
o Pulse Program: Standard proton-decoupled 3C experiment.

o Number of Scans: 1024 or more scans are typically required due to the low natural
abundance of 13C.

o Relaxation Delay: 2-5 seconds.
o Spectral Width: 0-220 ppm.

» Processing: Apply Fourier transformation, phase correction, and baseline correction.
Reference the spectrum to the solvent peak of DMSO-ds at 39.52 ppm.

Caption: General workflow for NMR analysis of 4-Formylindole.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 4-Formylindole shows characteristic absorption bands for the N-H, C-H, C=0,
and aromatic C=C bonds.

Table 3: IR Spectroscopic Data for 4-Formylindole
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Wavenumber (cm~?) Intensity Assignment

3406 (approx.) Strong, broad N-H stretch
3050-3020 (approx.) Medium Aromatic C-H stretch
1650 (approx.) Strong C=0 stretch (formyl)

1616, 1577, 1508, 1456

Medium to Strong Aromatic C=C stretch
(approx.)

Data interpretation based on typical values for indole and its derivatives.[7]
Interpretation:

The broad absorption band around 3406 cm~1 is indicative of the N-H stretching vibration of the
indole ring.[7] The strong, sharp peak at approximately 1650 cm~1 is characteristic of the
carbonyl (C=0) stretching of the aldehyde. The absorptions in the 1616-1456 cm~1 region are
due to the C=C stretching vibrations within the aromatic and pyrrole rings of the indole nucleus.
[7] The peaks between 3050 and 3020 cm~* correspond to the stretching of the aromatic C-H
bonds.[7]

Experimental Protocol: ATR-IR Acquisition

o Sample Preparation: Place a small amount of the solid 4-Formylindole sample directly onto
the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

 Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

e Acquisition Parameters:
o Spectral Range: 4000-400 cm~1.
o Resolution: 4 cm~1.

o Number of Scans: 16-32 scans.
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e Processing: Collect a background spectrum of the clean ATR crystal before acquiring the
sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound.

Table 4. Mass Spectrometry Data for 4-Formylindole

m/z Interpretation

145 [M]* (Molecular ion)
144 [M-H]*

116 [M-CHOJ*

Data sourced from PubChem and mzCloud.[3][8]
Interpretation:

The mass spectrum of 4-Formylindole will show a prominent molecular ion peak ([M]*) at an
m/z of 145, corresponding to its molecular weight.[3][8] A common fragmentation pattern for
aldehydes is the loss of a hydrogen radical, leading to a significant [M-H]* peak at m/z 144.
Another characteristic fragment is observed at m/z 116, resulting from the loss of the formyl
group (CHO).[3]

Experimental Protocol: GC-MS Acquisition

o Sample Preparation: Dissolve a small amount of 4-Formylindole in a suitable volatile
solvent such as dichloromethane or ethyl acetate.

e Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
o GC Parameters:

o Column: A non-polar capillary column (e.g., DB-5ms).

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1175567?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Indole-4-carboxaldehyde
https://www.mzcloud.org/compound/Reference/1723
https://www.benchchem.com/product/b1175567?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Indole-4-carboxaldehyde
https://www.mzcloud.org/compound/Reference/1723
https://pubchem.ncbi.nlm.nih.gov/compound/Indole-4-carboxaldehyde
https://www.benchchem.com/product/b1175567?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1175567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Injection Volume: 1 pL.
o Inlet Temperature: 250 °C.

o Oven Program: Start at a suitable initial temperature (e.g., 100 °C), ramp up to a final
temperature (e.g., 280 °C) to ensure elution.

e MS Parameters:
o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan from m/z 40 to 400.

Safety and Handling

4-Formylindole is considered hazardous. It may be harmful if swallowed, cause skin irritation,
and may cause an allergic skin reaction.[3][9] It is also known to cause serious eye irritation.[3]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat, should be worn when handling this compound. Work should be conducted in a well-
ventilated fume hood.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1175567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

